1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene
Overview
Description
1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene is an aromatic compound characterized by the presence of difluoroethyl and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as a reagent . This process is favored due to the availability and cost-effectiveness of 1,1-difluoroethyl chloride. The reaction conditions often involve the use of a nickel catalyst and specific solvents to facilitate the difluoroethylation process .
Chemical Reactions Analysis
1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the difluoroethyl and trifluoromethyl groups can be replaced or modified under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Radical Reactions: Radical difluoroethylation is another pathway, where radicals are used to introduce difluoroethyl groups onto the aromatic ring.
Common reagents used in these reactions include nickel catalysts, various solvents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene has several applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to mimic the steric and electronic features of methoxy groups, enhancing the potency and selectivity of drug molecules.
Biological Studies: It is used in biological research to study the effects of difluoroethyl groups on biological systems and their interactions with various biomolecules.
Industrial Applications: The compound is utilized in the development of new materials and chemicals with improved properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene exerts its effects involves the interaction of its difluoroethyl and trifluoromethyl groups with molecular targets. These interactions can alter the electronic and steric properties of the compound, affecting its reactivity and binding affinity to various targets .
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene can be compared to other difluoroethylated aromatic compounds, such as:
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a reagent for difluoroethylation.
Difluoromethylated Aromatics: Compounds with similar difluoroethyl groups but different substitution patterns on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F8/c1-8(11,12)5-2-6(9(13,14)15)4-7(3-5)10(16,17)18/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQZRYQTIDELMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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